molecular formula C12H24O3Si B042968 Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate CAS No. 94844-37-8

Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate

Cat. No. B042968
CAS RN: 94844-37-8
M. Wt: 244.4 g/mol
InChI Key: BVEFNOUDBPFBQH-CMDGGOBGSA-N
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Description

Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate, commonly known as EBSE, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of EBSE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EBSE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. EBSE has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

EBSE has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In animal studies, EBSE has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. EBSE has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

EBSE has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and versatility in various fields. However, EBSE also has some limitations, including its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on EBSE, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of EBSE and its biochemical and physiological effects.

Synthesis Methods

EBSE can be synthesized through various methods, including the reaction of ethyl acetoacetate with tert-butyldimethylsilyl chloride and triethylamine in the presence of a catalyst such as iodine. The reaction produces EBSE as a yellowish liquid with a boiling point of 130-132°C and a molecular weight of 254.4 g/mol.

Scientific Research Applications

EBSE has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, EBSE has been used as a key intermediate for the synthesis of various compounds, including natural products and pharmaceuticals. In medicinal chemistry, EBSE has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, EBSE has been studied for its potential use in the synthesis of functional materials, including polymers and nanoparticles.

properties

CAS RN

94844-37-8

Product Name

Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate

Molecular Formula

C12H24O3Si

Molecular Weight

244.4 g/mol

IUPAC Name

ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate

InChI

InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+

InChI Key

BVEFNOUDBPFBQH-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C

SMILES

CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C

synonyms

Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate;  (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester

Origin of Product

United States

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